Methyl 2-(4-ethylphenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(4-ethylphenyl)-2-methylpropanoate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a phenyl ring substituted with an ethyl group and a methyl ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize this compound involves the esterification of 2-(4-ethylphenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 4-ethylbenzene with 2-methylpropionyl chloride, followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, often using continuous flow reactors to ensure efficiency and consistency. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: 2-(4-ethylphenyl)-2-methylpropanoic acid or 2-(4-ethylphenyl)-2-methylpropanone.
Reduction: 2-(4-ethylphenyl)-2-methylpropanol.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(4-ethylphenyl)-2-methylpropanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(4-ethylphenyl)-2-methylpropanoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved are often specific to the biological system being studied.
Comparison with Similar Compounds
Methyl 2-(4-methylphenyl)-2-methylpropanoate: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
Methyl 2-(4-ethylphenyl)-3-methylbutanoate: Similar structure but with a different alkyl chain length.
Uniqueness: Methyl 2-(4-ethylphenyl)-2-methylpropanoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(4-ethylphenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-10-6-8-11(9-7-10)13(2,3)12(14)15-4/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEXVITUEIEJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440357 | |
Record name | Methyl 2-(4-ethylphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698394-59-1 | |
Record name | Methyl 2-(4-ethylphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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